ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC14766180
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O4S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | ethyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-8-7-12-9-13(24-3)5-6-14(12)21/h5-9H,4,10H2,1-3H3,(H,19,20,22) |
| Standard InChI Key | WWYZGJZJHDCMDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture integrates three critical components:
-
Indole moiety: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 5-methoxy substitution on the indole enhances electron density, influencing binding interactions with biological targets.
-
Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms, known for its role in improving metabolic stability and binding affinity .
-
Ester group: The ethyl carboxylate at position 5 of the thiazole contributes to solubility and pharmacokinetic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| CAS Number | VC14766180 |
| Functional Groups | Indole, thiazole, ester, amide |
The interplay of these groups enables diverse chemical reactivity. For instance, the amide linkage between the indole and thiazole facilitates hydrogen bonding with enzymes or receptors, while the methoxy group modulates electronic effects.
Synthesis and Manufacturing Processes
The synthesis of ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions, typically requiring:
Step 1: Indole Derivative Preparation
5-Methoxyindole is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. Methoxylation at position 5 is achieved using methoxyamine hydrochloride.
Step 2: Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For this compound, ethyl 2-bromoacetoacetate reacts with thiourea derivatives to yield the 4-methyl-thiazole-5-carboxylate intermediate .
Step 3: Coupling Reactions
The indole and thiazole subunits are linked via an amide bond. This is accomplished using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of the indole-acetyl derivative for nucleophilic attack by the amino group on the thiazole .
Table 2: Representative Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole synthesis | Phenylhydrazine, HCl, Δ | 65-70% |
| Thiazole formation | Ethyl 2-bromoacetoacetate, thiourea, EtOH | 80% |
| Amide coupling | EDC, HOBt, DMF, rt | 75% |
Optimization of solvent choice (e.g., ethanol or DMF) and temperature (reflux vs. room temperature) is critical to maximizing yield and purity .
Biological Activities and Mechanism of Action
Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibits multifaceted biological activities, primarily attributed to its structural motifs:
Neurotransmitter Modulation
The indole moiety resembles serotonin and melatonin, enabling interactions with G-protein-coupled receptors (GPCRs) in the central nervous system. In vitro studies suggest partial agonism at 5-HT2A receptors, potentially implicating the compound in mood disorder therapeutics.
Enzyme Inhibition
The thiazole ring’s sulfur atom coordinates with metal ions in enzyme active sites. Preliminary assays indicate inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively.
Antimicrobial Activity
Analogous indole-thiazole conjugates demonstrate broad-spectrum antimicrobial effects. For example, derivatives with similar structures exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .
Comparative Analysis with Related Compounds
Structural Analogues
-
Methyl 2-{[(4-methoxyindol-1-yl)acetyl]amino}-4-(2-methoxyethyl)thiazole-5-carboxylate: The substitution pattern on the indole (4-methoxy vs. 5-methoxy) alters receptor selectivity, with the 5-methoxy derivative showing 3-fold higher 5-HT2A binding.
-
Ethyl 2-[(2,3-dioxoindol-1-yl)acetamido]thiazole-5-carboxylate: The dioxoindole group enhances COX-2 inhibition but reduces blood-brain barrier permeability.
Table 3: Biological Activity Comparison
| Compound | 5-HT2A IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Target compound | 0.45 | 12.3 |
| 4-Methoxy analogue | 1.32 | 15.6 |
| Dioxoindole analogue | N/A | 8.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume